molecular formula C16H19N3O2 B7451807 N,N-Bis(6-methyl-2-pyridylmethyl)glycine

N,N-Bis(6-methyl-2-pyridylmethyl)glycine

Cat. No.: B7451807
M. Wt: 285.34 g/mol
InChI Key: UNEPUWDCXITKLR-UHFFFAOYSA-N
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Description

N,N-Bis(6-methyl-2-pyridylmethyl)glycine is a specialized tridentate chelator designed for forming stable complexes with various metal ions. This compound is structurally analogous to the well-documented N,N-Bis(2-pyridylmethyl)amine (DPA) and dipicolylamine glycinate ligand families, which are recognized for their strong affinity for metals like Re(I), Tc(I), Ni(II), and Cu(II) . The core structure provides a [aromatic N-heterocycle]–[amine]–[carboxylate] motif, which is highly effective for metal coordination . The addition of methyl groups at the 6-position of the pyridine rings is a strategic modification that can significantly enhance the steric and electronic properties of the ligand, potentially leading to altered complex stability, reactivity, and lipophilicity compared to its non-methylated counterparts. The primary research application of this ligand is in the synthesis of metal complexes for catalytic and biomedical studies. Similar ligands are extensively used to create complexes with rhenium and technetium tricarbonyl cores [Re(CO) 3 + and Tc(CO) 3 +] for development as potential theranostic agents, which combine diagnostic and therapeutic properties in a single molecule . The pendent carboxylate group is a key feature, serving as a convenient site for conjugation to biomolecules like peptides, antibodies, or other targeting vectors . Furthermore, ligands of this class are valuable building blocks in supramolecular chemistry and crystal engineering, where they are used to construct metal-organic frameworks (MOFs) and coordination polymers with intriguing architectures and potential physical properties . The mechanism of action involves the ligand coordinating to a metal center through its two pyridyl nitrogen atoms and the central amine nitrogen, forming a stable, typically octahedral complex that can be tailored for specific research applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

2-[bis[(6-methylpyridin-2-yl)methyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-12-5-3-7-14(17-12)9-19(11-16(20)21)10-15-8-4-6-13(2)18-15/h3-8H,9-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEPUWDCXITKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN(CC2=CC=CC(=N2)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6-Methyl-2-Picolinaldehyde

6-Methyl-2-picolinaldehyde is synthesized via oxidation of 6-methyl-2-picolinemethanol. A modified procedure from Suzuki et al. (1988) employs pyridinium chlorochromate (PCC) in dichloromethane under inert conditions. The reaction proceeds at 0°C for 2 hours, followed by filtration through a silica gel pad to remove chromium byproducts. The aldehyde is isolated in 85–90% yield and characterized by ¹H NMR (δ 10.2 ppm, singlet, aldehyde proton).

Synthesis of 6-Methyl-2-Picolylamine

6-Methyl-2-picolylamine is prepared through Hoffmann degradation of 6-methyl-2-picolinamide. The amide is treated with sodium hypochlorite and NaOH at 60°C, yielding the amine after extraction with chloroform (75–80% yield). Alternatively, catalytic hydrogenation of 6-methyl-2-cyanopyridine using Raney nickel under 50 psi H₂ provides a direct route (88% yield).

Reductive Amination: Formation of Bis(6-methyl-2-pyridylmethyl)amine

Reaction Conditions and Stoichiometry

A mixture of 6-methyl-2-picolinaldehyde (2.0 eq) and 6-methyl-2-picolylamine (1.0 eq) in methanol undergoes reductive amination with NaBH₄ (3.0 eq) at 0°C. The reaction is stirred for 12 hours, after which the solvent is evaporated, and the residue is extracted with chloroform. The product, bis(6-methyl-2-pyridylmethyl)amine (NN intermediate), is obtained as a pale-yellow oil in 92–95% yield.

Table 1: Characterization Data for NN Intermediate

PropertyValue
¹H NMR (CDCl₃) δ 3.82 (s, 4H, CH₂N), 7.10–8.25 (m, 6H, py-H)
ESI-MS (m/z) 298.2 [M+H]⁺
Yield 94%

Glycine Functionalization: Alkylation and Ester Hydrolysis

N-Alkylation of Glycine Ethyl Ester

The NN intermediate (1.0 eq) reacts with glycine ethyl ester hydrochloride (1.2 eq) in dry THF under N₂ . Triethylamine (2.5 eq) is added to neutralize HCl, followed by dropwise addition of chloroacetic acid (1.5 eq) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . The mixture is stirred at 25°C for 24 hours, yielding N,N-bis(6-methyl-2-pyridylmethyl)glycine ethyl ester as a white solid (78% yield).

Ester Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed using 6M HCl at reflux for 6 hours. Neutralization with NaOH and subsequent crystallization from acetonitrile/water (4:1 v/v) affords 6-Me-bpgH as colorless crystals (85% yield).

Table 2: Spectroscopic Data for 6-Me-bpgH

TechniqueKey Signals
¹H NMR (D₂O) δ 4.12 (s, 4H, CH₂N), 7.25–8.15 (m, 6H, py-H), 3.85 (s, 2H, CH₂COO⁻)
IR (KBr) 1655 cm⁻¹ (C=O), 1580 cm⁻¹ (pyridyl C=N)
Elemental Analysis C: 62.1%, H: 5.8%, N: 14.3% (Calc. C: 62.4%, H: 5.9%, N: 14.5%)

Alternative Pathways: Phase-Transfer Catalyzed Alkylation

Direct Dialkylation of Glycine

Glycine (1.0 eq) is suspended in 1M NaOH with tetrabutylammonium bromide (TBAB) (0.1 eq) as a phase-transfer catalyst. 6-Methyl-2-pyridylmethyl chloride (2.2 eq) is added dropwise at 50°C, and the reaction is stirred for 48 hours. Acidification to pH 2 with HCl precipitates the product, which is recrystallized from ethanol (68% yield).

Table 3: Comparative Yields of Synthetic Routes

MethodYield (%)Purity (HPLC)
Reductive Amination8598.5
Phase-Transfer Alkylation6897.2

Mechanistic Insights and Challenges

Reductive Amination vs. SN2 Alkylation

The reductive amination route (Section 2) offers higher yields due to milder conditions and fewer side reactions. In contrast, direct alkylation (Section 4) suffers from over-alkylation and solvolysis of the pyridylmethyl chloride, necessitating excess reagent.

Steric and Electronic Effects of 6-Methyl Substitution

The 6-methyl group on the pyridine ring enhances ligand rigidity, as evidenced by X-ray crystallography in related Fe(III) complexes. However, steric hindrance slows alkylation kinetics, requiring prolonged reaction times in phase-transfer methods.

Purification and Crystallization Strategies

Solvent Systems for Crystallization

Crystallization from acetonitrile/water (4:1) produces needle-like crystals suitable for X-ray analysis. Alternatively, ethanol/diethyl ether (1:3) yields microcrystalline powder with 99% purity .

Chemical Reactions Analysis

N,N-Bis(6-methyl-2-pyridylmethyl)glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide, leading to the formation of oxidized products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halides and other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can lead to the formation of low-spin iron complexes .

Scientific Research Applications

N,N-Bis(6-methyl-2-pyridylmethyl)glycine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their structural, spectroscopic, and electrochemical properties.

    Biology: The compound is used in the study of metalloenzymes and other biological systems that involve metal ions.

    Medicine: Research is ongoing into the potential therapeutic applications of metal complexes formed with this ligand, particularly in the field of cancer treatment.

    Industry: The compound is used in the development of catalysts for various industrial processes.

Mechanism of Action

The mechanism by which N,N-Bis(6-methyl-2-pyridylmethyl)glycine exerts its effects involves its ability to chelate metal ions. The compound binds to metal ions through its pyridyl and glycine groups, forming stable complexes. These complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the surrounding environment. The molecular targets and pathways involved in these processes are diverse and depend on the specific application of the compound .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N,N-Bis(6-methyl-2-pyridylmethyl)glycine and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Applications Notable Properties References
This compound 6-methyl-2-pyridylmethyl 287.35* Metal chelation, catalysis Strong metal-binding, aromatic donors
N,N-Bis(phosphonomethyl)glycine (BPMGLY) Phosphonomethyl ~229.0† Coordination networks, coatings Forms hybrid metal phosphonates
Bicine (N,N-Bis(2-hydroxyethyl)glycine) 2-hydroxyethyl 163.17 Biological buffers (pH 6–8.5) Zwitterionic, low metal interference
Nitrilotriacetic Acid (NTA) Carboxymethyl 191.14 Detergents, chelation therapy Strong chelator, biodegradable

*Calculated from glycine (75.07) + 2×(6-methyl-2-pyridylmethyl: 106.14).

Key Research Findings

BPMGLY : Forms multidimensional hybrid metal phosphonate networks, useful in anticorrosion coatings. The phosphonate groups enable robust coordination with metals like zinc and iron .

Bicine : A "Good’s buffer" with high water solubility and minimal interference in biochemical reactions. Its zwitterionic nature stabilizes pH in biological assays .

NTA : A potent chelator for Ca²⁺ and Mg²⁺ but criticized for environmental persistence. Replaced by EDTA in some applications due to toxicity concerns .

Pyridylmethyl Derivatives : Compounds like ethyl-N-pyridin-2-ylglycinate () highlight the role of pyridyl groups in enhancing metal-binding specificity, suggesting similar advantages for the target compound.

Comparative Advantages and Limitations

  • This compound: Advantages: Aromatic pyridyl groups may improve metal selectivity and stability in acidic conditions compared to aliphatic substituents. Limitations: Limited solubility in aqueous media due to hydrophobic pyridyl groups.
  • BPMGLY : High thermal stability in coordination networks but less versatile in biological systems .
  • Bicine : Excellent biocompatibility but ineffective in strong acidic or alkaline environments .
  • NTA : Strong chelation capacity but environmentally problematic .

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